2-(1-(Furan-2-ylmethyl)piperidin-4-yl)acetic acid
Description
Properties
IUPAC Name |
2-[1-(furan-2-ylmethyl)piperidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c14-12(15)8-10-3-5-13(6-4-10)9-11-2-1-7-16-11/h1-2,7,10H,3-6,8-9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGSSKCAYGRQLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC(=O)O)CC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Overview
The synthesis of 2-(1-(Furan-2-ylmethyl)piperidin-4-yl)acetic acid generally proceeds via the following key stages:
1.1 Synthesis of Furan-2-ylmethyl Piperidine Intermediate:
This step involves the construction of the piperidine ring substituted at the nitrogen with a furan-2-ylmethyl group. Typically, 4-piperidone is reacted with furfuryl chloride under nucleophilic substitution conditions to attach the furan-2-ylmethyl moiety to the piperidine nitrogen.1.2 Introduction of the Acetic Acid Moiety:
The piperidine intermediate is then functionalized at the 4-position with an acetic acid group. This is commonly achieved through acetylation or alkylation reactions using reagents such as chloroacetic acid or its derivatives, followed by hydrolysis if necessary to yield the free acid.1.3 Purification and Isolation:
The final compound is isolated and purified using standard organic chemistry techniques such as crystallization, extraction, and chromatographic methods to ensure high purity suitable for research or industrial applications.
Detailed Reaction Conditions and Reagents
| Step | Reagents/Conditions | Purpose/Notes |
|---|---|---|
| Furan-2-ylmethyl Piperidine Synthesis | 4-piperidone, furfuryl chloride, base (e.g., K2CO3), solvent (e.g., acetonitrile), reflux | Nucleophilic substitution to attach furan-2-ylmethyl group to piperidine nitrogen |
| Acetylation/Alkylation | Chloroacetic acid or chloroacetyl chloride, base (e.g., NaOH), solvent (e.g., THF or DMF), controlled temperature | Introduction of acetic acid moiety at piperidine 4-position |
| Hydrolysis (if ester intermediate formed) | Aqueous base (NaOH), heating | Conversion of ester to free acid |
| Purification | Extraction, crystallization, chromatographic techniques | To isolate pure this compound |
Industrial and Advanced Synthetic Techniques
Scale-Up Considerations:
Industrial synthesis often employs continuous flow reactors to optimize reaction times and yields. Microwave-assisted synthesis has also been explored to accelerate reaction rates and improve product purity.Catalysts and Additives:
Use of phase transfer catalysts or metal halide catalysts (e.g., NaI, KI) can enhance substitution efficiency in the alkylation steps.Reaction Optimization:
Reaction parameters such as temperature, solvent choice, and reagent stoichiometry are optimized to maximize yield and minimize by-products.
Chemical Reaction Analysis
The compound’s preparation involves several types of reactions:
Nucleophilic Substitution:
The key step attaching the furan-2-ylmethyl group to the piperidine nitrogen is a nucleophilic substitution reaction using furfuryl chloride.Acetylation/Alkylation:
Introduction of the acetic acid moiety involves alkylation of the piperidine ring with chloroacetic acid or its derivatives.Hydrolysis:
If ester intermediates are formed, hydrolysis is performed to yield the free acid.Potential Side Reactions:
Oxidation of the furan ring and over-alkylation can occur but are minimized by controlled reaction conditions.
Research Findings and Data Summary
Chemical Reactions Analysis
Types of Reactions: 2-(1-(Furan-2-ylmethyl)piperidin-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can be performed on the piperidine ring to produce corresponding amines.
Substitution: The acetic acid moiety can undergo substitution reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and acyl chlorides are employed for acetylation reactions.
Major Products Formed:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Piperidine derivatives.
Substitution: Esters and amides of acetic acid.
Scientific Research Applications
2-(1-(Furan-2-ylmethyl)piperidin-4-yl)acetic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor binding assays.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(1-(Furan-2-ylmethyl)piperidin-4-yl)acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The furan ring can bind to enzymes or receptors, modulating their activity. The acetic acid moiety may influence the compound's solubility and bioavailability.
Comparison with Similar Compounds
Structural and Electronic Differences
- Furan vs. Aryl Substituents: The furan-2-ylmethyl group is electron-rich due to the oxygen lone pairs, contrasting with electron-withdrawing groups like cyano (9b) or acetyl (9a). This may enhance nucleophilicity at the piperidine nitrogen or influence binding to biological targets .
- Boc/Cbz Protection: Boc and Cbz groups are used to protect amines during synthesis. Boc offers steric bulk and stability under basic conditions, whereas Cbz is cleaved via hydrogenolysis . The target compound’s furanmethyl group lacks such protective utility but may confer unique reactivity.
- Heterocyclic Variants : Pyridine (electron-deficient) and furan (electron-rich) substituents exhibit divergent electronic effects. Pyridine-containing analogs (e.g., 2-(1-(pyridin-4-yl)piperidin-4-yl)acetic acid) may engage in hydrogen bonding or π-π stacking distinct from furan derivatives .
Pharmacological Potential
- Soluble Epoxide Hydrolase (sEH) Inhibition : Compounds 9a–9e demonstrate sEH inhibitory activity, suggesting the target compound’s piperidine-acetic acid backbone may share this mechanism. The furan substituent’s lipophilicity could modulate membrane permeability or enzyme binding .
- Anti-inflammatory Activity: Derivatives like 9b with polar groups (cyano) show enhanced activity, implying that the furan’s polarity may similarly influence efficacy .
Biological Activity
The compound 2-(1-(Furan-2-ylmethyl)piperidin-4-yl)acetic acid is a novel piperidine derivative that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in signaling pathways. The presence of the furan ring is believed to contribute to its biological activity by enhancing lipophilicity and enabling better cellular uptake.
Antimicrobial Properties
Recent studies have demonstrated that derivatives of piperidine compounds, including this compound, exhibit significant antimicrobial activity against resistant strains of Candida auris. For instance, compounds derived from similar structures showed minimum inhibitory concentrations (MICs) ranging from 0.24 to 0.97 μg/mL against clinical isolates, indicating strong antifungal potential .
Cytotoxicity and Apoptosis Induction
In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. The results suggest that it induces apoptotic cell death and cell cycle arrest, particularly in S-phase cells. The mechanism appears to involve disruption of mitochondrial function and activation of caspase pathways, leading to programmed cell death .
Study 1: Antifungal Activity Against Candida auris
A study synthesized six novel piperidine derivatives, including those related to this compound. The compounds were tested for their antifungal activity against Candida auris, revealing that three derivatives exhibited potent antifungal effects with MIC values as low as 0.24 μg/mL . These compounds also demonstrated a fungicidal effect confirmed by cell count assays .
Study 2: Cancer Cell Line Testing
Another investigation focused on the cytotoxic effects of piperidine derivatives on human breast cancer cells. The study found that treatment with these compounds resulted in increased apoptosis markers and inhibited cell proliferation significantly compared to controls. The observed IC50 values indicated a promising therapeutic window for further development .
Data Summary
Q & A
Basic: What synthetic routes are recommended for preparing 2-(1-(Furan-2-ylmethyl)piperidin-4-yl)acetic acid?
Methodological Answer:
The synthesis of piperidine-acetic acid derivatives typically involves alkylation of a piperidine core followed by functionalization. For example:
- Step 1: React 4-piperidineacetic acid with furan-2-ylmethyl bromide under basic conditions (e.g., NaOH in dichloromethane) to introduce the furylmethyl group at the piperidine nitrogen .
- Step 2: Purify the product via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity by HPLC (>95%) .
- Key Considerations: Monitor reaction progress using TLC (Rf ~0.3 in 1:1 EtOAc/hexane) to avoid over-alkylation.
Reference Data:
| Parameter | Value | Source |
|---|---|---|
| Typical Yield | 60–75% | |
| Purity Post-Purification | ≥95% |
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS): ESI-MS in positive mode to detect [M+H]+ ions (calculated m/z for C₁₂H₁₇NO₃: 235.12) .
- X-ray Crystallography: For unambiguous structural confirmation, grow single crystals in ethanol/water (R factor ≤0.05 recommended) .
Reference Data:
| Technique | Key Peaks/Parameters | Source |
|---|---|---|
| X-ray Crystallography | R factor = 0.032–0.044 |
Basic: How should this compound be stored to ensure stability?
Methodological Answer:
- Storage Conditions:
- Refrigerate at 2–8°C in a tightly sealed, moisture-proof container .
- Avoid exposure to light (use amber glass vials) .
- Stability Testing: Perform HPLC every 6 months to detect degradation (e.g., hydrolysis of the furan ring) .
Advanced: How can researchers optimize the alkylation step to improve yield?
Methodological Answer:
- Reaction Optimization:
- Troubleshooting Low Yield:
Reference Data:
| Parameter | Optimized Value | Source |
|---|---|---|
| Solvent | Dichloromethane | |
| Catalyst | Tetrabutylammonium bromide |
Advanced: How to resolve contradictions in spectroscopic data during characterization?
Methodological Answer:
- Scenario: Discrepancy between calculated and observed NMR shifts.
- Resolution Steps:
Advanced: What computational methods support structural and functional analysis?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to predict binding affinity to biological targets (e.g., GPCRs, common for piperidine derivatives) .
- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to compare experimental vs. theoretical IR spectra .
Reference Data:
| Method | Application | Source |
|---|---|---|
| DFT (B3LYP) | Geometry optimization |
Advanced: What strategies are used to study structure-activity relationships (SAR)?
Methodological Answer:
- Analog Synthesis: Modify the furan ring (e.g., replace with thiophene) or vary the piperidine substituents .
- Biological Assays: Test analogs in vitro (e.g., receptor-binding assays) and correlate structural features (e.g., logP, polar surface area) with activity .
Reference Data:
| Structural Modification | Biological Impact | Source |
|---|---|---|
| Furan → Thiophene | Altered lipophilicity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
